molecular formula C15H21F2N3O B5281837 N-(2,4-difluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide

N-(2,4-difluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide

Cat. No.: B5281837
M. Wt: 297.34 g/mol
InChI Key: OHSXRSNFVWIGEL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and 4-propylpiperazine.

    Acylation Reaction: The 2,4-difluoroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,4-difluorophenyl)chloroacetamide.

    Nucleophilic Substitution: The N-(2,4-difluorophenyl)chloroacetamide is then reacted with 4-propylpiperazine in the presence of a base (e.g., triethylamine) to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases like triethylamine, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its effects on biological systems, particularly the central nervous system.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide would depend on its specific biological targets. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(2,4-difluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
  • N-(2,4-difluorophenyl)-2-(4-butylpiperazin-1-yl)acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide may have unique properties due to the specific substitution pattern on the piperazine ring and the presence of the difluorophenyl group. These structural features can influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F2N3O/c1-2-5-19-6-8-20(9-7-19)11-15(21)18-14-4-3-12(16)10-13(14)17/h3-4,10H,2,5-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSXRSNFVWIGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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